molecular formula C24H20N4O4S2 B6555337 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040645-96-2

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555337
CAS No.: 1040645-96-2
M. Wt: 492.6 g/mol
InChI Key: JEEMLNZHLYREIT-UHFFFAOYSA-N
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Description

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H20N4O4S2 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.09259748 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-3-31-17-9-7-15(8-10-17)22-26-20(32-27-22)14-34-24-25-19-11-12-33-21(19)23(29)28(24)16-5-4-6-18(13-16)30-2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEMLNZHLYREIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor and antimicrobial effects, and provides a synthesis of available research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • Molecular Formula : C24H20N4O4S
  • Molecular Weight : 460.5 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:

  • A series of derivatives were tested against various cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), showing promising results in inhibiting cell proliferation.
  • The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • In vitro studies demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • The compound's efficacy was compared to standard antibiotics, revealing superior activity in some cases.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antitumor effects on HT-29 cells; compound induced apoptosis at concentrations of 10 µM.
Study 2 Evaluated antimicrobial activity; demonstrated inhibition zones of 15 mm against S. aureus at 50 µg/ml.
Study 3 Assessed cytotoxicity using MTT assay; IC50 values were determined to be around 12 µM for cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells.
  • Targeting Specific Pathways : Compounds with oxadiazole moieties often target pathways involved in cell proliferation and apoptosis.

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